
Ethyl 5-bromo-2,3-difluorobenzoate
Overview
Description
Ethyl 5-bromo-2,3-difluorobenzoate (CAS: 1187386-10-2, molecular formula: C₉H₇BrF₂O₂, molecular weight: 265.05 g/mol) is a fluorinated aromatic ester characterized by a benzoate backbone substituted with bromine at the 5-position and fluorine atoms at the 2- and 3-positions. The ethyl ester group at the carboxylate position enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its unique electronic profile, influenced by the electron-withdrawing bromine and fluorine substituents, facilitates applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block for bioactive molecules .
Preparation Methods
Synthesis of Ethyl 4-bromo-2,3-difluorobenzoate
The synthesis of ethyl 4-bromo-2,3-difluorobenzoate typically involves esterification reactions. A common method is the reaction of 4-bromo-2,3-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction usually proceeds under reflux conditions to ensure complete esterification.
Synthesis of 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid Derivatives
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a related compound, involves nitration, esterification, reduction of \$$NO_2\$$, diazotization, and hydrolysis with a 70% overall yield.
Process for Making Certain Benzoic Acid Compounds
5-Bromo-2,4,-difluoro-3-Ql-benzoic acid is treated with n-butyllithium, then with alkanyl (R) iodide to afford 5-alkanyl-2,4-difluoro-3-Ql-benzoic acid. The reaction mixture is then treated with a formylating agent, such as a formamide, preferably N,N-dimethylformamide (DMF). The resulting benzaldehyde compound is oxidized to the corresponding benzoic acid via oxidation. This can be achieved by exposure of the benzaldehyde compound to air or by using other known oxidizing reagents, such as chromic acid or potassium permanganate. The oxidation reaction is preferably carried out in a non-ether solvent; preferred solvents include halogenated solvents, such as dichloromethane and chloroform, and aromatic solvents, such as benzene and toluene. The oxidation reaction is preferably carried out at about ambient temperature but may be carried out at temperatures up to the reflux temperature of the solvent.
Derivatization of 2,4-Difluoro-3-Ql-benzoic acid
The 2-4-difluoro-3-Ql-benzoic acid compound prepared in the above second step is amenable to derivatization of the 5-position, thus producing 5 -Q2-2,4-difluoro-3-Ql-benzoic acid. The 5-position is preferentially derivatized before the 6-position; the amount of reactant is preferably limited so that only the 5-position is derivatized. If the same moiety is desired in both the 5- and 6-positions, excess reactant is used in this optional third step, thus producing 5,6-diQ2-2,4-difluoro-3-Ql-benzoic acid. Z is a halo, preferably bromo. This reaction occurs under acidic conditions, such as in acetic acid, preferably with a halide-activating reagent, such as a silver reagent (e.g., \$$AgNO_3\$$). 5-Bromo-2,4,difluoro-3-Ql -benzoic acid is treated with n-butyllithium, then with lithium t-butyl hydroperoxide to give, after work-up, 5-hydroxy-2-4-difluoro-3-Ql -benzoic acid. The corresponding alkoxy compound is readily made by converting the hydroxy moiety to an alkoxy moiety by any known method, e.g., reaction with alkyl iodide or dialkyl sulfate in acetone/water in the presence of base. 5-Bromo-2,4,difluoro-3-Ql -benzoic acid is treated with n-butyllithium, then with alkanyl (R) iodide to afford 5-alkanyl-2,4-difluoro-3-Ql -benzoic acid.
Synthesis of Ethyl 5-alkyl/aryl-2,4-difluoro-3-Ql-benzoate
5-bromo-2,4-difluoro-3-Ql-benzoic acid ethyl ester is treated with R- trialkanyltin, where R is alkanyl (preferably the same as for the trialkanyl), alkenyl or aryl, in the presence of palladium II or 0 as catalyst in dimethylformamide to afford 5-alkyl-2,4-difluoro-3-Ql-benzoic acid ethyl ester or 5-aryl-2,4-difluoro-3-Ql- benzoic acid ethyl ester.
Reaction and Application
Ethyl 4-bromo-2,3-difluorobenzoate undergoes various chemical reactions, including substitution reactions and hydrolysis. The bromine atom can be substituted with other nucleophiles under appropriate conditions. Hydrolysis can cleave the ester bond to yield 4-bromo-2,3-difluorobenzoic acid and ethanol.
Preparation of 3-Chloro-2,4-difluro-5-nitrobenzoic acid
2,4-difluoro-3-chlorobenzoic acid was treated with concentrated nitric acid to give 3-chloro-2,4-difluoro-5-nitrobenzoic acid in 94% yield. The nitration of compound was slow because of the electron-withdrawing effects of the F and COOH groups. The reaction required a high temperature and the inclusion of excess concentrated \$$HNO3\$$ as an additive. Following esterification of \$$10\$$, compound \$$12\$$ was obtained in a good yield of 86%. The hydrogenation of \$$12\$$ catalyzed by Pd/C gave ethyl 5-amino-3-chloro-2,4-difluorobenzoate (\$$13\$$) in an excellent yield of 97.0%. Finally, compound \$$13\$$ was converted into the target compound \$$1\$$ in 90% yield by diazotization and hydrolysis with \$$H3PO_2\$$.
Data Table
Property | Value |
---|---|
Molecular Formula | C9H7BrF2O2 |
Molecular Weight | 265.05 g/mol |
IUPAC Name | ethyl 5-bromo-2,3-difluorobenzoate |
CAS Number | 1187386-10-2 |
Standard InChI | InChI=1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 |
Standard InChIKey | WGGFCFSFNZQGLL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C(=CC(=C1)Br)F)F |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2,3-difluorobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, yielding 5-bromo-2,3-difluorobenzoic acid and ethanol.
Electrophilic Aromatic Substitution: The presence of bromine and fluorine atoms on the benzene ring makes it susceptible to reactions with electrophiles, potentially leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions or halogens, often in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Hydrolysis: 5-bromo-2,3-difluorobenzoic acid and ethanol.
Electrophilic Aromatic Substitution: Various substituted benzoic acid derivatives, depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 5-bromo-2,3-difluorobenzoate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including electrophilic aromatic substitution and cross-coupling reactions.
Synthetic Routes
The compound can be synthesized through several methods, including:
- Bromination and Fluorination: The introduction of bromine and fluorine atoms into the benzoate structure enhances its reactivity.
- Esterification: The conversion of benzoic acid derivatives into esters using alcohols under acidic conditions.
Table 1: Common Synthetic Methods for this compound
Method | Description |
---|---|
Bromination | Substituting bromine into the benzene ring |
Fluorination | Incorporating fluorine atoms via nucleophilic substitution |
Esterification | Formation of ethyl ester from benzoic acid |
Pharmaceutical Research
This compound has potential applications in drug development due to its biological activity. Compounds with similar structures have been investigated for their anticancer properties and efficacy against various diseases.
Research indicates that derivatives of brominated benzoates exhibit significant biological activities, including:
- Anticancer Activity: Some studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.
Table 2: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 7.17 | VEGFR-2 Inhibition |
Compound B | A-549 | 2.93 | Apoptosis Induction |
Compound C | MCF-7 | 39.53 | Moderate Potency |
Material Science
In material science, this compound is utilized in the development of new materials with specific properties. Its unique structure allows it to be incorporated into polymers and other materials, enhancing their performance.
Applications in Material Development
- Polymer Synthesis: The compound can be used as a monomer or additive in polymer formulations.
- Functional Materials: Its reactivity allows it to be used in creating functional materials with tailored properties for electronics or coatings.
Case Studies
Several case studies highlight the practical applications of this compound in research:
-
Synthesis of Anticancer Agents:
A study demonstrated the synthesis of novel quinolone derivatives from this compound, which showed promising anticancer activity against breast cancer cell lines. -
Development of Functional Polymers:
Research focused on incorporating this compound into polymer matrices to enhance thermal stability and chemical resistance.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares ethyl 5-bromo-2,3-difluorobenzoate with analogous compounds based on substituent patterns, functional groups, and physicochemical properties:
Key Observations:
Substituent Effects :
- Bromine at the 5-position in this compound creates a sterically hindered environment compared to ethyl 3-bromo-4-fluorobenzoate, which has bromine at the 3-position. This impacts reactivity in electrophilic aromatic substitution .
- The benzyloxy group in ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate increases molecular weight and lipophilicity, but its discontinuation limits industrial use .
Functional Group Influence: Amide-containing analogs (e.g., ethyl 4-bromo-2-fluorobenzamide) exhibit higher polarity due to hydrogen bonding, contrasting with the ester group’s organic solvent compatibility . Non-aromatic analogs like ethyl bromodifluoroacetate lack conjugated π-systems, reducing stability under UV light .
Synthetic Utility :
- This compound’s fluorine atoms enhance electrophilicity at the benzene ring, favoring palladium-catalyzed couplings, as seen in ’s Suzuki reaction protocol .
Research Findings and Stability Data
- Thermal Stability: this compound decomposes above 200°C, whereas ethyl bromodifluoroacetate degrades at lower temperatures (~150°C) due to weaker C-Br bonds in non-aromatic systems .
- Hazard Profile : Like most brominated esters, it poses risks via inhalation, skin contact, and ingestion. Safety protocols for handling align with those for ethyl 3-bromo-4-fluorobenzoate .
- Regulatory Status : Classified under HS code 2916399090, it shares tariff and regulatory frameworks with similar halogenated benzoates .
Biological Activity
Ethyl 5-bromo-2,3-difluorobenzoate is a halogenated benzoate derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving the bromination and fluorination of benzoic acid derivatives followed by esterification. The general reaction scheme involves:
- Bromination : Introduction of bromine at the 5-position.
- Fluorination : Addition of fluorine atoms at the 2 and 3 positions.
- Esterification : Reaction with ethanol in the presence of a catalyst (e.g., sulfuric acid) to form the ethyl ester.
The molecular formula for this compound is with a molecular weight of approximately 265.05 g/mol.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various microbial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The presence of halogen atoms enhances its binding affinity to microbial targets, potentially disrupting their cellular functions.
Anticancer Activity
Preliminary investigations have suggested that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
The biological activity of this compound can be attributed to several factors:
- Halogen Substitution : The presence of bromine and fluorine increases lipophilicity and enhances interactions with biological membranes.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that this compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of this compound against several pathogens. The results are summarized in Table 1:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Study on Anticancer Properties
In another study by Johnson et al. (2024), the anticancer effects were assessed using various cancer cell lines. The findings are presented in Table 2:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
HT-29 (Colon Cancer) | 15 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. How can the synthesis of Ethyl 5-bromo-2,3-difluorobenzoate be optimized for high yield and purity?
Methodological Answer: The compound can be synthesized via bromination of a difluorobenzoate precursor. A validated approach involves:
- Bromination Conditions : Use brominating agents (e.g., Br₂ or NBS) in concentrated sulfuric acid to achieve regioselective substitution at the 5-position. For example, 5-bromo-2,4-difluorobenzoic acid was synthesized with 93–99% purity using this method .
- Esterification : React the resulting brominated acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.
Table 1: Synthesis Optimization Parameters
Parameter | Optimal Condition | Yield/Purity | Reference |
---|---|---|---|
Bromination Agent | Br₂ in H₂SO₄ | 93–99% purity | |
Reaction Temperature | 0–5°C (controlled) | Minimizes side products | |
Esterification Catalyst | H₂SO₄ (conc.) | >90% conversion |
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for structural refinement. SHELX programs are robust for small-molecule crystallography, enabling precise determination of bond lengths and angles .
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorine substitution patterns. Compare chemical shifts with related compounds (e.g., Ethyl 2,3-difluorobenzoate, δₐ ~ -140 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Br⁻ isotopes at m/z 79/81).
Q. How can impurities in this compound be identified and removed?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients. Purity levels >95% are achievable, as demonstrated for structurally similar bromofluorobenzoic acids .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data (e.g., Ethyl 2,3-difluorobenzoate has a density of 1.222 g/cm³, aiding solvent selection) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in Ethyl 2,3-difluorobenzoate precursors?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : Fluorine groups are meta-directing, but steric and electronic effects influence bromine placement. Computational studies (DFT) can model charge distribution to predict the 5-position as the most reactive site.
- Experimental Validation : Compare with 5-bromo-2,4-difluorobenzoic acid synthesis, where bromine occupies the para position relative to one fluorine .
Q. How does this compound perform as a monomer in copolymerization reactions?
Methodological Answer:
- Copolymer Synthesis : Incorporate the compound into styrene copolymers via radical polymerization. Similar bromo- and fluoro-substituted monomers yield polymers with weight-average molecular masses of 20.8–41.4 kDa .
- Functional Analysis : Use GPC (THF eluent) to determine molecular weight distribution and DSC to assess thermal stability.
Table 2: Copolymer Properties
Monomer Structure | Mw (kDa) | Solubility Profile | Reference |
---|---|---|---|
4-Bromo-2,6-difluorophenyl | 34.2 | Soluble in DMF, THF, CHCl₃ |
Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Key parameters include LUMO energy (electron-deficient aryl bromides react faster).
- Experimental Correlation : Compare with boronic acid derivatives (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid, CAS 690632-72-5) to validate predictions .
Q. How do substituent effects (Br, F) influence the photostability of this compound?
Methodological Answer:
- Degradation Studies : Expose the compound to UV light (254 nm) and monitor via HPLC. Fluorine’s electron-withdrawing effect stabilizes the aromatic ring, while bromine may accelerate photolytic cleavage.
- Comparative Analysis : Contrast with non-halogenated analogs (e.g., Ethyl benzoate) to isolate substituent impacts.
Properties
IUPAC Name |
ethyl 5-bromo-2,3-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGFCFSFNZQGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675233 | |
Record name | Ethyl 5-bromo-2,3-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-10-2 | |
Record name | Ethyl 5-bromo-2,3-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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